molecular formula C23H13Br3ClNO3 B11708215 3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide

3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide

Cat. No.: B11708215
M. Wt: 626.5 g/mol
InChI Key: SFBSCEAKDJDUSL-UHFFFAOYSA-N
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Description

3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide is a complex organic compound that features multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of naphthalene to obtain 4-bromonaphthalene. This intermediate is then reacted with 2-hydroxy-5-chlorophenylamine to form the corresponding ether. The final step involves the bromination of the benzamide derivative to introduce the 3,5-dibromo substituents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, solvent choice, and catalyst selection are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect. The molecular targets and pathways involved are typically identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-4-pyridinecarboxaldehyde
  • 2,5-dibromo-3,4-dihexylthiophene
  • 4-bromo-1-naphthaleneboronic acid

Uniqueness

Compared to similar compounds, 3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide is unique due to its specific combination of halogen atoms and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C23H13Br3ClNO3

Molecular Weight

626.5 g/mol

IUPAC Name

3,5-dibromo-N-[2-(4-bromonaphthalen-1-yl)oxy-5-chlorophenyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H13Br3ClNO3/c24-12-9-16(22(29)18(26)10-12)23(30)28-19-11-13(27)5-7-21(19)31-20-8-6-17(25)14-3-1-2-4-15(14)20/h1-11,29H,(H,28,30)

InChI Key

SFBSCEAKDJDUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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